(2-Ethenylphenyl)phosphonic acid
Description
(2-Ethenylphenyl)phosphonic acid is an organophosphorus compound characterized by a phenyl ring substituted with a vinyl (ethenyl) group at the ortho position and a phosphonic acid (-PO(OH)₂) group. Phosphonic acids are known for their strong acidity, water solubility, and ability to form stable complexes with metals, making them valuable in medicinal chemistry, agrochemistry, and materials science .
Properties
CAS No. |
31441-62-0 |
|---|---|
Molecular Formula |
C8H9O3P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
(2-ethenylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O3P/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChI Key |
OVQLKUACUJJQGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)phosphonic acid typically involves the reaction of styrene with phosphorus pentachloride in a molar ratio of about 1:2 in the liquid phase. The resulting complex, 2-phenyl-ethylene phosphonic acid tetrachloride, is then hydrolyzed with water to yield the desired phosphonic acid . Another common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of (2-Ethenylphenyl)phosphonic acid often employs continuous processes to ensure high yield and purity. The process involves the controlled addition of reactants and continuous distillation to remove by-products such as phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions: (2-Ethenylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Substituted phenylphosphonic acids.
Scientific Research Applications
(2-Ethenylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethenylphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site . Additionally, it can alter cellular metabolism by interfering with phosphate transport and utilization .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Phosphonic Acids
*Phosphonic acids typically exhibit pKa values 2–3 units lower than analogous carboxylic acids due to stronger electronegativity of the P=O group .
†Estimated based on substituent effects.
‡Experimental data from phenylphosphonic acid .
Key Insights :
- The vinyl group in (2-Ethenylphenyl)phosphonic acid may enhance binding to enzymes with hydrophobic active sites, similar to how aryl groups in 3b stabilize interactions with TDP1 catalytic residues .
- Compared to carboxylic acid analogs , phosphonic acids exhibit stronger enzyme inhibition due to higher acidity and tetrahedral geometry, which mimics transition states in hydrolysis reactions .
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